molecular formula C12H11BrO2 B8008035 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one

5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one

Cat. No.: B8008035
M. Wt: 267.12 g/mol
InChI Key: HHMWBDMCXBQXKK-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one: is an organic compound characterized by a bromophenyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one typically involves the following steps:

    Claisen-Schmidt Condensation: This reaction involves the condensation of 4-bromobenzaldehyde with cyclohexanone in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Michael Addition: The intermediate chalcone undergoes a Michael addition with a suitable nucleophile, such as a hydroxide ion, to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its unique structure, the compound can be explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The bromophenyl group and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares a similar bromophenyl group but differs in its core structure, which is an isoxazole ring.

    4-Bromophenylacetic acid: Another compound with a bromophenyl group, but with an acetic acid moiety instead of a cyclohexenone ring.

Uniqueness:

    Structural Features:

    Versatility: Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to similar compounds.

Biological Activity

5-(4-Bromophenyl)-3-hydroxycyclohex-2-en-1-one, a compound with notable structural features, has garnered attention in recent research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring with a hydroxyl group and a bromophenyl substituent, which influences its reactivity and biological interactions. Its molecular formula is C12H11BrOC_{12}H_{11}BrO, and it has been studied for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, a study highlighted its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In a recent study, it was found to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. Specifically, it was observed to inhibit the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) at micromolar concentrations . The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in disease pathways, leading to reduced activity. For example, it may inhibit enzymes that are critical for tumor growth or bacterial metabolism.
  • Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound showed that modifications to the bromophenyl group significantly affected antimicrobial potency. The most effective derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli .

Case Study 2: Cancer Cell Line Studies

In experiments involving MCF-7 breast cancer cells, treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its potential as an anticancer agent .

Research Findings Summary

Activity Effect Study Reference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in HeLa cells
Structure ActivityModifications enhance activity
Cell Viability50% reduction at 10 µM

Properties

IUPAC Name

5-(4-bromophenyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMWBDMCXBQXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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